molecular formula C9H11BrClNO B13540875 (4S)-7-bromo-3,4-dihydro-1H-2-benzopyran-4-aminehydrochloride

(4S)-7-bromo-3,4-dihydro-1H-2-benzopyran-4-aminehydrochloride

Cat. No.: B13540875
M. Wt: 264.54 g/mol
InChI Key: RSODPIZHUWIGRR-SBSPUUFOSA-N
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Description

(4S)-7-bromo-3,4-dihydro-1H-2-benzopyran-4-aminehydrochloride: is a chemical compound that belongs to the class of benzopyrans Benzopyrans are known for their diverse biological activities and are often studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4S)-7-bromo-3,4-dihydro-1H-2-benzopyran-4-aminehydrochloride typically involves multiple steps. One common method starts with the bromination of a suitable benzopyran precursor. The brominated intermediate is then subjected to amination under controlled conditions to introduce the amine group. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to maximize yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques to ensure the compound meets the required specifications for research and application.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom in the compound makes it susceptible to nucleophilic substitution reactions, where nucleophiles such as amines or thiols can replace the bromine atom.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Amines, thiols, and other nucleophiles under appropriate conditions.

Major Products Formed:

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted benzopyran derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

Biology: In biological research, the compound is studied for its potential effects on cellular processes and its interactions with biological macromolecules.

Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the search for new therapeutic agents targeting specific biological pathways.

Industry: In industrial applications, the compound can be used in the development of new materials, including polymers and coatings, due to its chemical reactivity and stability.

Mechanism of Action

The mechanism by which (4S)-7-bromo-3,4-dihydro-1H-2-benzopyran-4-aminehydrochloride exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

  • (4S)-7-chloro-3,4-dihydro-1H-2-benzopyran-4-aminehydrochloride
  • (4S)-7-fluoro-3,4-dihydro-1H-2-benzopyran-4-aminehydrochloride
  • (4S)-7-iodo-3,4-dihydro-1H-2-benzopyran-4-aminehydrochloride

Uniqueness: The presence of the bromine atom in (4S)-7-bromo-3,4-dihydro-1H-2-benzopyran-4-aminehydrochloride imparts unique reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. This makes it a valuable compound for specific applications where bromine’s properties are advantageous.

Properties

Molecular Formula

C9H11BrClNO

Molecular Weight

264.54 g/mol

IUPAC Name

(4S)-7-bromo-3,4-dihydro-1H-isochromen-4-amine;hydrochloride

InChI

InChI=1S/C9H10BrNO.ClH/c10-7-1-2-8-6(3-7)4-12-5-9(8)11;/h1-3,9H,4-5,11H2;1H/t9-;/m1./s1

InChI Key

RSODPIZHUWIGRR-SBSPUUFOSA-N

Isomeric SMILES

C1[C@H](C2=C(CO1)C=C(C=C2)Br)N.Cl

Canonical SMILES

C1C(C2=C(CO1)C=C(C=C2)Br)N.Cl

Origin of Product

United States

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